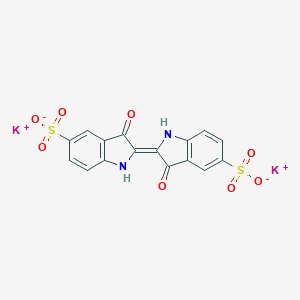

Indigodisulfonate dipotassium salt

Description

Historical Context and Derivation from Indigoid Dyes

Indigodisulfonate dipotassium (B57713) salt is a derivative of indigo (B80030), one of the oldest organic dyes known to humankind. azbuki.bg The parent compound, indigo, is a naturally occurring dye that can be extracted from various plants. researchgate.net The synthetic production of indigo began in the late 19th century, and with it came the development of various derivatives to enhance its properties, such as solubility.

The transformation of indigo into its sulfonated forms, including the dipotassium salt, is achieved through a process called aromatic sulfonation. wikipedia.orgwu.ac.th This chemical reaction involves treating indigo with concentrated sulfuric acid. azbuki.bgmdpi.com The addition of sulfonate groups (-SO3H) to the indigo molecule significantly increases its solubility in water, a crucial property for many of its applications. The resulting product, indigodisulfonic acid, can then be converted to its dipotassium salt.

The sodium salt of indigodisulfonic acid is more commonly known as Indigo Carmine (B74029). wikipedia.orgnih.govwikiwand.com The potassium salt, while less common, shares similar chemical properties.

Scope of Academic Inquiry into Sulfonated Indigo Chromophores

Academic research into sulfonated indigo chromophores is extensive and covers several areas:

Spectroscopic Properties: A significant portion of research focuses on the light-absorbing properties of these dyes. wu.ac.th Techniques like UV-Visible spectrophotometry are used to analyze the distinct spectral characteristics of sulfonated indigo compounds. wu.ac.th

pH and Redox Indication: Indigodisulfonate salts are well-known for their use as pH and redox indicators. wikipedia.orggoogle.comgoogle.com Indigo carmine, for instance, is blue at a pH of 11.4 and turns yellow at a pH of 13.0. google.comgoogle.com It also undergoes a color change from blue to yellow upon reduction. google.comgoogle.com

Analytical Chemistry: The unique properties of sulfonated indigo dyes make them valuable in various analytical applications. For example, they are used to detect dissolved ozone and superoxide. google.comgoogle.com Surface-enhanced resonance Raman spectroscopy (SERRS) has been employed to monitor the synthesis of indigo carmine from indigo at very low concentrations. publish.csiro.au

Current Research Frontiers and Emerging Scholarly Interests

Contemporary research continues to explore new applications and properties of indigodisulfonate dipotassium salt and related compounds.

Biomedical Applications: There is growing interest in the use of sulfonated indigo derivatives in the biomedical field. Research has shown that these compounds can inhibit the DNA-induced assembly of certain proteins into amyloid fibers, which are associated with various diseases. nih.gov

Materials Science: The unique electronic and optical properties of these dyes are being investigated for their potential use in advanced materials. For instance, indigo carmine has been explored as a material for rechargeable batteries. azbuki.bg

Environmental Science: The prevalence of indigo dyes in industrial wastewater has spurred research into effective methods for their removal. mdpi.com This has become a significant area of study due to the environmental impact of these dyes.

Table of Compound Properties:

| Property | Value |

| Molecular Formula | C16H8K2N2O8S2 |

| Molecular Weight | 546.63 g/mol |

| Appearance | Dark blue powder |

| Solubility in Water | Soluble |

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUCCFHEHLHLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8K2N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648752, DTXSID70951272 | |

| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-33-2, 28606-02-2 | |

| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indigodisulfonate Derivatives

Derivatization Approaches for Sulfonated Indigoids

The primary method for producing indigodisulfonate is through the aromatic sulfonation of indigo (B80030). wikipedia.org This process typically involves reacting indigo with sulfuric acid. azbuki.bgnih.govjustia.com The resulting product is indigodisulfonic acid, which can then be converted to its salt form, such as the dipotassium (B57713) salt.

The introduction of sulfonate groups onto the indigo core significantly alters its properties, most notably increasing its solubility in aqueous solutions. wikipedia.org This derivatization is crucial for many of its applications, particularly in the food and medical industries.

Synthesis of Indigodisulfonate-Containing Ligands and Precursors

The synthesis of precursors for indigodisulfonate often starts with the synthesis of indigo itself. Historically and in modern chemical synthesis, various precursors have been utilized to produce indigo, including isatin, cinnamic acid, 2-nitrobenzaldehyde (B1664092), aniline, 2-aminobenzoic acid, and indole. beilstein-journals.org One common laboratory-scale synthesis involves the reaction of 2-nitrobenzaldehyde and acetone (B3395972) in an alkaline medium. nih.gov

Once indigo is obtained, it serves as the direct precursor for indigodisulfonate. The sulfonation reaction is a key step in forming the indigodisulfonate-containing structure.

A patented method describes a process for preparing indigo carmine (B74029), the sodium salt of indigodisulfonic acid, with high purity. This process involves reacting indigo with sulfuric acid, followed by purification steps using organic solvents like acetic acid and ethyl acetate (B1210297) to yield indigodisulfonic acid. justia.comgoogle.com This acid is then neutralized with a sodium source, such as sodium hydroxide (B78521), in an aqueous medium to produce the final salt. justia.comgoogle.com

Green Chemistry Principles in Indigodisulfonate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indigodisulfonate and its derivatives to minimize environmental impact. These principles focus on several key areas:

Waste Prevention: The ideal synthesis would produce no waste. youtube.comyoutube.com Efforts are made to design synthetic routes that minimize the generation of byproducts. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.comyoutube.com This reduces waste at the atomic level.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary chemicals should be avoided or replaced with safer alternatives. youtube.comyoutube.com For instance, using water as a solvent where possible is a key green chemistry goal. youtube.com

Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com

Use of Renewable Feedstocks: Utilizing renewable starting materials, often derived from agricultural products or waste streams, is preferred over depletable feedstocks like fossil fuels. youtube.com

Reduction of Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. youtube.comnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be used repeatedly, thus minimizing waste. youtube.com

In the context of indigodisulfonate synthesis, green approaches could involve exploring enzymatic synthesis routes, which can offer high selectivity and operate under mild conditions. beilstein-journals.org Additionally, optimizing reaction conditions to reduce the use of harsh reagents like concentrated sulfuric acid and developing more efficient purification methods that minimize solvent use are active areas of research. The use of microwave irradiation has also been explored to reduce reaction times and improve yields in the synthesis of indigo derivatives. researchgate.net

Advanced Spectroscopic Characterization of Indigodisulfonate Systems

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

In the analysis of indigodisulfonate, Attenuated Total Reflectance (ATR)-IR spectroscopy reveals key vibrational bands. For instance, new bands appearing at 1685 cm⁻¹, 1522 cm⁻¹, and 1288 cm⁻¹ in the presence of copper(II) ions, along with an increase in the intensity of bands at 1572 cm⁻¹ and 1321 cm⁻¹, indicate strong complexation. mdpi.com The region between 3700 and 2700 cm⁻¹ is typically dominated by intense bands from the symmetric and anti-symmetric stretching vibrations of water molecules, as well as N-H and C-H stretching vibrations. mdpi.com

Fourier-transform (FT)-Raman spectroscopy offers a complementary perspective. The FT-Raman spectra of indigo (B80030) derivatives are often very similar, regardless of their origin. researchgate.net A prominent feature is the intense signal of the ring stretching mode observed around 1571 cm⁻¹, often with a noticeable shoulder at 1581 cm⁻¹. researchgate.net Theoretical calculations, such as those at the B3LYP/6-311++g(d,p) level of theory, are often employed to support the assignment of experimental vibrational bands. researchgate.netrsc.org

Interactive Table: Key Vibrational Bands of Indigodisulfonate and Related Complexes

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| New Band | 1685 | ATR-IR | mdpi.com |

| New Band | 1522 | ATR-IR | mdpi.com |

| New Band | 1288 | ATR-IR | mdpi.com |

| Intensity Increase | 1572 | ATR-IR | mdpi.com |

| Intensity Increase | 1321 | ATR-IR | mdpi.com |

| H₂O, N-H, C-H Stretching | 3700-2700 | ATR-IR | mdpi.com |

| Ring Stretching Mode | 1571 | FT-Raman | researchgate.net |

| Ring Stretching Shoulder | 1581 | FT-Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the solution-state conformation of indigodisulfonate and studying its interactions with other molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For instance, in the study of copper(II) complexation with indigo carmine (B74029) (the sodium salt of indigodisulfonate), ¹H and ¹³C NMR spectra are acquired to monitor the changes in chemical shifts upon metal binding. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the signals unambiguously. mdpi.com In such studies, an internal reference like the methyl signal of tert-butyl alcohol (δ 1.2 for ¹H and δ 31.2 for ¹³C) relative to tetramethylsilane (B1202638) (TMS) is often used. mdpi.com The analysis of NMR data can reveal the stoichiometry of the complexes formed in solution, such as 1:1, 1:2, and 2:1 metal-to-ligand ratios. mdpi.com

Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis, Fluorescence, Time-Resolved Fluorescence)

Electronic absorption and emission spectroscopy techniques, including UV-Visible (UV-Vis) and fluorescence spectroscopy, are fundamental for characterizing the optical properties of indigodisulfonate dipotassium (B57713) salt, which are responsible for its distinct color.

The UV-Vis absorption spectrum of indigodisulfonate in water typically shows a maximum absorption (λmax) at approximately 608 nm. nih.gov The formation of complexes, for example with metal ions, can lead to shifts in this absorption band. For instance, the interaction with copper(II) can result in a new absorption band at around 710 nm. mdpi.com Time-dependent density functional theory (TD-DFT) calculations are often used to simulate the UV-Vis spectra and assign the observed electronic transitions, which are typically of a π–π* character. mdpi.com

Fluorescence spectroscopy can also provide insights into the electronic structure and excited-state dynamics of indigodisulfonate. A red shift in the fluorescence spectrum can indicate conformational changes in the molecule, for example, upon interaction with other substances. researchgate.net

Interactive Table: UV-Visible Absorption Data for Indigodisulfonate Systems

| Species | λmax (nm) | Solvent/Condition | Reference |

|---|---|---|---|

| Indigodisulfonate | 608 | Water | nih.gov |

| Indigodisulfonate-Cu(II) Complex (1:2) | 710 | Aqueous Solution | mdpi.com |

| Calculated Band for 1:2 Complex | 592 | TD-DFT | mdpi.com |

| Calculated Band for 1:2 Complex | 615 | TD-DFT | mdpi.com |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons. In the context of indigodisulfonate, EPR is particularly useful for investigating its interactions with paramagnetic metal ions, such as copper(II). The EPR spectrum can provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of ionic compounds like indigodisulfonate.

In the negative ion mode (ESI-), the anionic form of indigo carmine is detected at an m/z of 210. nih.gov The degradation products of indigo carmine can also be monitored and characterized using ESI-MS. For example, upon oxidation, ions with m/z values of 216, 226, 235, and 244 have been observed and their structures proposed. nih.gov High-resolution mass spectrometry provides the accuracy needed for the positive identification of indigoid dyes. researchgate.net

Interactive Table: Mass Spectrometry Data for Indigodisulfonate and its Degradation Products

| Ion | m/z | Ionization Mode | Note | Reference |

|---|---|---|---|---|

| Anionic Indigo Carmine | 210 | ESI(-) | nih.gov | |

| Oxidation Product | 216 | ESI(-) | Proposed as 2-amino-5-sulfo-benzoic acid | nih.gov |

| Oxidation Product | 226 | ESI(-) | Proposed as 2,3-dioxo-1H-indole-5-sulfonic acid | nih.gov |

| Oxidation Product | 235 | ESI(-) | Proposed as a hydroperoxide intermediate | nih.gov |

| Oxidation Product | 244 | ESI(-) | Proposed as 2-amino-alpha-oxo-5-sulfo-benzeneacetic acid | nih.gov |

Elemental Analysis and Thermogravimetric Analysis (TGA) in Compound Characterization

Elemental analysis provides the percentage composition of elements (C, H, N, S, etc.) in a compound, which is crucial for verifying its empirical formula. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. While specific TGA data for indigodisulfonate dipotassium salt was not found in the provided results, TGA is a standard method used in the characterization of such compounds to determine their thermal properties. researchgate.netrsc.org

Computational and Theoretical Investigations of Indigodisulfonate Systems

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of molecules. For indigodisulfonate, DFT calculations have been instrumental in determining its stable geometric structure and understanding its electronic characteristics.

Studies have shown that the trans isomer of the indigodisulfonate dianion (IC²⁻) is the most stable form in aqueous solutions, with a calculated population of nearly 100% at room temperature. mdpi.com This stability is attributed to intramolecular hydrogen bonds between the amine and carbonyl groups, which are absent in the cis isomer. mdpi.com The energy difference between the trans and cis isomers is significant, with the trans form being more stable by approximately 37 kJ/mol. mdpi.com

DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, have been employed to optimize the geometry of various isomers and tautomers of indigodisulfonate. mdpi.com These calculations have revealed key structural parameters, such as bond lengths and angles. For instance, in the dominant trans isomer, the longest carbon-carbon bonds are the central C7-C8 bond and the C1-C7 bond. mdpi.com A theoretical analysis has also confirmed that the diketo isomer is the most stable form in the ground state of indigo (B80030), while for the dianionic leucoindigo (B3055547) form, the dienol minimum is more stable. nih.gov

The electronic structure of indigodisulfonate has also been explored using DFT. These studies help in understanding the distribution of electron density and the nature of chemical bonds within the molecule. youtube.com For instance, DFT calculations have been used to investigate the interaction of indigodisulfonate with other species, such as metal ions, by analyzing the changes in electronic structure upon complexation. mdpi.comnih.gov

Table 1: Calculated Relative Gibbs Energies of Indigodisulfonate Isomers and Tautomers in Water

| Isomer/Tautomer | Relative Gibbs Energy (kJ/mol) | Population (%) at 298.15 K |

|---|---|---|

| trans | 0 | ~100 |

| cis | 37 | ~0 |

| Other Tautomers | > 37 | ~0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. wikipedia.orgohio-state.edu It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and to understand the nature of electronic transitions. ohio-state.eduuci.edu

For indigodisulfonate, TD-DFT calculations have been crucial in interpreting its characteristic blue color. The calculations can predict the UV-Vis absorption spectrum, which arises from electronic transitions from the ground state to various excited states. mdpi.comnih.govresearchgate.net The primary absorption band in the visible region is typically attributed to a π-π* transition, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemisgroup.us

TD-DFT studies have been performed using various functionals, such as CAM-B3LYP and M06-2X, with basis sets like 6-311+G(d,p), often in conjunction with a solvent model to mimic experimental conditions. nih.gov The results from these calculations generally show good agreement with experimental UV-Vis spectra. nih.gov For instance, the first singlet excited state of indigo carmine (B74029) has been computationally determined to be around 2.19-2.28 eV. nih.gov

Furthermore, TD-DFT can provide insights into the properties of the excited states themselves, including their geometries and lifetimes. rsc.org This information is vital for understanding the photochemical and photophysical processes that occur after the molecule absorbs light, such as fluorescence and non-radiative decay pathways. acs.org

Table 2: Computed TD-DFT Transitions of Indigo Carmine

| Functional | Basis Set | Calculated First Singlet Excited State Energy (eV) | Generalized Oscillator Strength (GOS) |

|---|---|---|---|

| CAM-B3LYP | 6-311+G(d,p) | 2.28 | 0.4730 |

| M06-2X | 6-311+G(d,p) | 2.19 | 0.4695 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT and TD-DFT provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. github.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For indigodisulfonate, MD simulations can provide insights into how the molecule behaves in a solution, how it interacts with surrounding water molecules, and how it might bind to other molecules or surfaces. These simulations can reveal the flexibility of the molecule and the time scales of various dynamic processes.

For instance, MD simulations can be used to study the solvation of the indigodisulfonate anion, providing a detailed picture of the hydrogen bonding network between the sulfonate groups and water molecules. This information is crucial for understanding the solubility and reactivity of the dye in aqueous environments. Furthermore, MD simulations can be combined with quantum mechanical methods (QM/MM) to study complex processes like the interaction of indigodisulfonate with larger systems, such as proteins or nanoparticles, where a full quantum mechanical treatment would be computationally prohibitive. researchgate.net

Computational Studies of Isomerization and Tautomerization Pathways

Computational chemistry offers powerful tools to investigate the mechanisms and energetics of chemical reactions, including isomerization and tautomerization. nih.gov For indigodisulfonate, theoretical studies have explored the pathways for conversion between different isomers and tautomers.

DFT calculations have been used to map the potential energy surface for the trans to cis isomerization around the central C=C double bond. nih.gov The energy barrier for this conformational change has been estimated to be around 84 kJ/mol, suggesting that this process is unlikely to occur at room temperature without an external energy source like light. nih.gov

Theoretical analyses have also investigated proton transfer processes, which are central to tautomerization. nih.gov In the ground electronic state of indigo, single and double proton transfers are not energetically favored. nih.gov However, in the excited state, the situation changes. A single proton transfer can lead to a more stable tautomer in the excited electronic state of indigo. nih.gov The study of these pathways is crucial for understanding the photochemistry of indigodisulfonate, as isomerization and tautomerization can be key deactivation channels after light absorption. nih.govresearchgate.net Computational studies have predicted that for indigo, the primary deactivation path after photoexcitation involves a conical intersection reached through internal rotation of the keto-keto tautomer, as proton transfer is likely to occur via tunneling. nih.gov

Theoretical Modeling of Spectroscopic Signatures and Aggregation Effects

Computational methods are invaluable for predicting and interpreting various spectroscopic signatures of molecules like indigodisulfonate. Beyond UV-Vis spectra, theoretical calculations can model infrared (IR) and Raman spectra, providing a detailed assignment of vibrational modes to specific molecular motions. researchgate.net

By comparing the calculated spectra of monomers and aggregates with experimental data, researchers can gain insights into the nature and extent of aggregation under different conditions. researchgate.net This is particularly important for understanding the behavior of the dye in concentrated solutions or when adsorbed onto surfaces.

Electron Localization Function (ELF) Analysis and Mechanistic Computations

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize and analyze the extent of electron localization in a molecule. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of chemical bonding, showing regions corresponding to covalent bonds, lone pairs, and atomic cores. wikipedia.org

In the context of indigodisulfonate, ELF analysis can be used to gain a deeper understanding of its electronic structure and bonding characteristics. youtube.com For instance, it can be used to visualize the electron density associated with the intramolecular hydrogen bonds that stabilize the trans isomer. ELF can also be employed to study the changes in electron distribution upon excitation or during a chemical reaction, providing insights into the underlying electronic mechanisms.

Mechanistic computations, often employing DFT and other high-level theoretical methods, are used to elucidate the detailed steps of chemical reactions involving indigodisulfonate. researchgate.net This can include studying the mechanisms of its synthesis, degradation, or its role as a catalyst or indicator in chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, computational chemists can construct detailed reaction profiles that explain the observed kinetics and thermodynamics of a process. For example, mechanistic computations can be used to investigate the photocatalytic degradation of indigo carmine, helping to identify the key reactive species and reaction pathways. researchgate.net

Mechanistic Studies of Chemical Reactivity Involving Indigodisulfonate

Redox Reaction Mechanisms and Kinetics

The redox chemistry of indigodisulfonate is characterized by the reversible conversion between its blue oxidized form and its yellow-green reduced form, known as leuco-indigo carmine (B74029). This transformation involves the transfer of two electrons and two protons.

The oxidation of indigodisulfonate has been explored using various oxidizing agents and conditions. A detailed kinetic study on the oxidation by N-sodio-N-bromotoluenesulfonamide (bromamine-T or BAT) in a pH 5 buffer medium revealed that the reaction follows a first-order dependence on the indigodisulfonate concentration and a second-order dependence on the BAT concentration. The reaction rate was also found to have a fractional order dependence on the hydrogen ion concentration and an inverse first-order relationship with p-toluenesulfonamide, a reduction product of BAT. rsc.org The stoichiometry of this reaction was determined to be 1:4, meaning four moles of BAT react with one mole of indigodisulfonate. The primary oxidation products identified were the sodium salt of sulfonated anthranilic acid and carbon dioxide. rsc.org

The activation parameters for this oxidation reaction have been calculated, providing deeper insight into the energy requirements of the process.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 45.3 kJ mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 42.8 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -145 J K⁻¹ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 86.5 kJ mol⁻¹ |

Advanced oxidation processes (AOPs) are also employed for the degradation of indigodisulfonate. These processes, which include ozonation, photocatalysis, and the electro-Fenton process, rely on the generation of highly reactive hydroxyl radicals (OH•) to oxidize the dye. scirp.orgresearchgate.net In photocatalysis using TiO2, the process is initiated by the generation of electron-hole pairs upon UV irradiation, which then lead to the formation of hydroxyl radicals. researchgate.net

The reduction of indigodisulfonate is a key step in its use in vat dyeing and as a redox indicator. A stopped-flow study of the reduction by sodium dithionite (B78146) revealed a two-step mechanism. rsc.org In this process, both the dithionite ion (S₂O₄²⁻) and the sulfur dioxide radical anion (SO₂•⁻) can act as reducing species, with the latter being a stronger reducing agent. rsc.org The involvement of direct reduction by S₂O₄²⁻ is predominant at higher concentrations of dithionite. rsc.org

The "traffic light" experiment, a classic chemical demonstration, visually illustrates the reversible redox chemistry of indigo (B80030) carmine. In an alkaline solution with a reducing sugar like dextrose, the indigo carmine is reduced to its yellow leuco form. youtube.comyoutube.com Shaking the container introduces oxygen, which oxidizes the leuco form back to the red and then green intermediate states before returning to the blue oxidized form. youtube.comyoutube.com Letting the solution stand allows the dextrose to reduce the dye back to its yellow state. youtube.com This demonstrates a clear example of electron transfer between the dextrose (electron donor) and the indigo carmine (electron acceptor), with oxygen acting as the oxidizing agent.

Influence of Environmental Factors on Reaction Dynamics (pH, Ionic Strength, Dielectric Constant)

The kinetics and mechanisms of indigodisulfonate reactions are significantly influenced by environmental parameters.

pH: The pH of the reaction medium is a critical factor. In the oxidation by bromamine-T, the reaction rate shows a fractional order dependence on [H⁺]. rsc.org For the reduction of indigo carmine, the reduction potential is pH-dependent, with the rate constant's variation linked to a post-electron transfer protonation step. rsc.org In catalytic degradation, pH also plays a crucial role. For instance, the photocatalytic degradation using graphene nanodots showed the highest efficiency at a pH of 4.0. core.ac.uk Enzyme-catalyzed degradation also exhibits a strong pH dependence, with optimal degradation rates observed at specific pH values for different enzymes. core.ac.ukgoogle.com

Ionic Strength: The effect of ionic strength can provide clues about the nature of the reacting species. In the oxidation of indigodisulfonate by bromamine-T, varying the ionic strength of the medium had no influence on the reaction rate. rsc.org This suggests that the rate-determining step does not involve the interaction of two charged species.

Dielectric Constant: The dielectric constant of the solvent can affect the rate of reactions involving polar or ionic species. A study on the oxidation of indigodisulfonate by bromamine-T showed a negative effect of the dielectric constant on the reaction rate, indicating that the transition state is less polar than the reactants. rsc.org

Catalytic Reaction Mechanisms (e.g., in degradation or synthesis, if applicable)

Catalysis plays a significant role in both the degradation and synthesis reactions involving indigodisulfonate.

In the realm of degradation, photocatalysis is a widely studied method. The mechanism involves the generation of electron-hole pairs in a semiconductor catalyst like TiO₂ upon exposure to UV light. These charge carriers then react with water and oxygen to produce highly reactive hydroxyl radicals (OH•), which are the primary agents of degradation for the organic dye molecule. researchgate.net Similarly, hybrid catalysts such as Mo-LDH-GO have been shown to be effective for the advanced oxidation of indigo carmine in the presence of hydrogen peroxide. mdpi.com The mechanism involves the generation of various peroxomolybdate species on the catalyst surface, which are responsible for the oxidation. mdpi.com

Enzyme catalysis offers a "green" alternative for the degradation of indigodisulfonate. Laccases, for example, are oxidoreductase enzymes that can oxidize a wide range of substrates, including indigo carmine, using molecular oxygen as the final electron acceptor. rsc.org The laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system has proven effective for the decolorization of indigo carmine, where TEMPO acts as a mediator to facilitate electron transfer. rsc.org Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, also catalyzes the oxidation and degradation of indigo carmine. researchgate.net The proposed degradation pathways can lead to the formation of indigo blue or complete mineralization into smaller, colorless compounds such as 2-amino-5-(sodium benzenesulfonate)-benzoic acid, anthranilic acid, and benzoic acid. researchgate.net

In synthesis, or more accurately, in the application of indigo dyeing, catalytic reduction is crucial. While sodium dithionite is a common chemical reducing agent, catalytic hydrogenation presents an alternative. This method uses a catalyst, such as Raney nickel, to facilitate the reaction of hydrogen gas with indigo to form the reduced leuco form. google.com Another innovative approach involves the use of anthraquinone (B42736) as a catalyst in the glucose-driven reduction of indigo. The anthraquinone is believed to enhance the reductive dissolution of indigo crystals through a "molecular wedge effect" that facilitates the intercalation of Na⁺ and the catalyst into the indigo crystal structure. researchgate.net

| Catalytic System | Mechanism Highlights | Key Findings |

|---|---|---|

| Photocatalysis (TiO₂) | Generation of hydroxyl radicals (OH•) from electron-hole pairs under UV irradiation. | Complete color removal can be achieved. researchgate.net |

| Enzyme Catalysis (Laccase/TEMPO) | Laccase oxidizes the dye, with TEMPO acting as a redox mediator. | Effective for decolorization, with potential for repeated use of the catalytic system. rsc.org |

| Enzyme Catalysis (Horseradish Peroxidase/H₂O₂) | HRP, activated by H₂O₂, oxidizes the dye, leading to decolorization and degradation. | High decolorization efficiency (99%) under optimal conditions. researchgate.net |

| Hybrid Catalysis (Mo-LDH-GO/H₂O₂) | Formation of peroxomolybdate species on the catalyst surface that oxidize the dye. | High removal efficiency (96.6%) with the most efficient composite catalyst. mdpi.com |

Coordination Chemistry and Supramolecular Assemblies of Indigodisulfonate

Metal Ion Complexation: Stoichiometry and Coordination Geometry

The indigodisulfonate ligand (IC²⁻) possesses multiple potential donor sites, including two carbonyl groups and two N-H groups, allowing it to form stable complexes with a variety of metal ions. The stoichiometry and coordination geometry of these complexes are influenced by factors such as pH, the nature of the metal ion, and the solvent system.

Comprehensive studies, particularly with copper(II), have revealed the formation of several distinct complex stoichiometries. nih.gov Spectrophotometric and spectroscopic analyses have identified the coexistence of 1:1, 1:2, and 2:1 (Cu(II):IC) complexes in aqueous solutions, with their formation being favored in the pH range of 6 to 10. nih.gov

The coordination environment of the metal center varies with the stoichiometry. Density Functional Theory (DFT) calculations suggest that in the 1:1 and 2:1 complexes with Cu(II), the metal centers adopt a distorted tetrahedral geometry. In contrast, the 1:2 complex features a five-coordinate Cu(II) center with a square pyramidal geometry. nih.gov In these complexes, coordination primarily occurs through the carbonyl and adjacent amine groups of the indigodisulfonate ligand. nih.gov

Studies have also reported on the complexation with other divalent metal ions. At a pH of 10, indigodisulfonate forms stable complexes with Ni(II), Co(II), and Zn(II), with a proposed 2:1 (metal:ligand) stoichiometry for all. rug.nl The stability of these complexes was found to decrease in the order: Cu(II) > Ni(II) > Co(II) > Zn(II). rug.nl Other research has identified 1:2 (metal:ligand) complexes for Fe(II) at pH 9.4 and Ni(II) at pH 7.2. nih.gov The differing results highlight the sensitivity of the system to specific experimental conditions. nih.gov

| Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:1 | Distorted Tetrahedral | nih.gov |

| Cu(II) | 1:2 | Square Pyramidal | nih.gov |

| Cu(II) | 2:1 | Distorted Tetrahedral | nih.govrug.nl |

| Ni(II) | 1:2 | Not Specified | nih.gov |

| Ni(II) | 2:1 | Not Specified | rug.nl |

| Fe(II) | 1:2 | Not Specified | nih.gov |

| Co(II) | 2:1 | Not Specified | rug.nl |

| Zn(II) | 2:1 | Not Specified | rug.nl |

Ligand Field Theory and Electronic Structure of Metal Complexes

The vibrant color of indigodisulfonate and its metal complexes is a direct consequence of their electronic structure, which can be described by Ligand Field Theory (LFT). LFT, an extension of crystal field theory and molecular orbital theory, explains how the interaction between a transition metal ion and its surrounding ligands affects the energies of the metal's d-orbitals. britannica.comwikipedia.org

In an isolated, gaseous metal ion, the five d-orbitals are degenerate (have the same energy). However, when ligands approach the metal ion to form a complex, their electrostatic field repels the electrons in the d-orbitals. This repulsion is not uniform for all five d-orbitals because of their different spatial orientations. libretexts.org The d-orbitals that point directly towards the ligands are raised in energy more than those that point between the ligands. This removal of degeneracy is known as d-orbital splitting. libretexts.orgyoutube.com

The specific pattern of splitting depends on the coordination geometry of the complex. wikipedia.orgyoutube.com

Tetrahedral Geometry: In a tetrahedral field, the d-orbitals split into two sets: a lower-energy doublet (e) and a higher-energy triplet (t₂). This splitting pattern is the inverse of that in an octahedral field.

Square Pyramidal Geometry: This geometry can be considered as a distorted octahedron. The removal of one ligand from an axial position leads to a more complex splitting pattern, generally with the d(z²) orbital being significantly lowered in energy. youtube.com

The energy difference between the split d-orbitals is called the ligand field splitting parameter (Δ). uci.edu The absorption of light in the UV-visible region can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy of the absorbed photon corresponds to the magnitude of Δ. britannica.com The intense blue color of the free indigodisulfonate anion and the varied colors of its metal complexes arise from such electronic transitions. nih.govbritannica.com The electronic spectra of these complexes, therefore, provide direct insight into the d-orbital splitting and the electronic structure dictated by the ligand field. libretexts.org

Supramolecular Interactions with Host Materials

Indigodisulfonate's anionic nature and planar structure make it an excellent candidate for incorporation into host materials, leading to the formation of organized supramolecular assemblies. Layered hydroxides are particularly effective hosts.

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, consist of positively charged brucite-like layers with charge-compensating anions and water molecules located in the interlayer region. rsc.orgnih.gov These interlayer anions can be exchanged with other anions, such as the indigodisulfonate dianion. The primary mechanism for incorporating indigodisulfonate into these hosts is anion exchange or co-precipitation during the synthesis of the LDH. rsc.orgfigshare.com

The intercalation process involves the insertion of the dye molecules into the gallery space between the positively charged hydroxide (B78521) layers. The electrostatic attraction between the anionic sulfonate groups (-SO₃⁻) of the dye and the positive layers is the main driving force for this process. The size and orientation of the intercalated guest molecule determine the resulting interlayer spacing (basal spacing) of the host-guest material. figshare.com

The resulting host-guest systems are characterized by a variety of techniques to confirm intercalation and understand the arrangement of the dye molecules. Powder X-ray diffraction (XRD) is used to measure the basal spacing, which provides information about the orientation of the guest molecules within the layers. For instance, the intercalation of indigo (B80030) carmine (B74029) into a zinc-aluminum LDH (Zn-Al-LDH) results in a basal spacing of 21.9 Å. figshare.com

Spectroscopic methods like UV-visible and fluorescence spectroscopy are crucial for probing the molecular distribution of the dye within the host. figshare.com These techniques can distinguish between isolated monomeric dye molecules and aggregated forms (e.g., H- or J-aggregates). In Zn-Al-LDH, evidence suggests the presence of both monomeric and aggregated indigo carmine species. figshare.com In contrast, when intercalated into zinc-layered hydroxide salts (LHS), the dye molecules are found to be closer to an isolated state. figshare.com This molecular distribution significantly impacts the optical and photophysical properties of the final material.

| Host Material | Intercalated Guest | Basal Spacing (Å) | Reference |

|---|---|---|---|

| Zinc-Aluminum Layered Double Hydroxide (LDH) | Indigo Carmine (IC) | 21.9 | figshare.com |

| Zinc Layered Hydroxide Salt (LHS) | Indigo Carmine (IC) | 18.95 | figshare.com |

Aggregation Phenomena and Self-Assembly in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Indigodisulfonate exhibits a strong tendency to self-assemble, both in solution and in the solid state, leading to the formation of various aggregates.

In aqueous solutions, the planar, aromatic nature of the indigodisulfonate molecule promotes π-π stacking interactions, leading to the formation of aggregates. This aggregation is concentration-dependent and affects the solution's optical properties, as seen in changes in its UV-visible absorption spectrum.

The self-assembly behavior can be manipulated by external conditions. For example, when confined within the spherical nanometric volumes of polymeric nanocapsules, indigo carmine molecules are driven to assemble into tubular, scroll-like structures instead of their usual flat lamellar sheets. rsc.org This demonstrates how nanoconfinement can direct the self-assembly pathway to produce novel morphologies.

Within the galleries of layered hydroxides, the distribution of indigodisulfonate molecules can range from isolated monomers to distinct aggregates, as discussed previously. figshare.com The formation of these aggregates within the solid-state host is a form of controlled self-assembly, where the host matrix dictates the spatial arrangement and proximity of the guest molecules. This aggregation within the host is critical as it can lead to phenomena like fluorescence quenching due to efficient energy transfer between adjacent dye molecules. figshare.com

Advanced Applications of Indigodisulfonate in Materials Science Research

Organic Electrode Materials in Energy Storage Systems

Indigodisulfonate salts are being actively investigated as sustainable and high-performance organic electrode materials. The core mechanism involves a reversible two-electron redox reaction centered on the molecule's two carbonyl groups. oup.com This allows for the storage and release of energy through the shuttling of ions. Much of the published research has utilized the sodium salt, indigo (B80030) carmine (B74029), but the fundamental electrochemical behavior is applicable to the indigodisulfonate moiety in general.

Rechargeable Lithium-Ion Batteries

The dipotassium (B57713) salt's analogue, indigo carmine (the sodium salt), has been successfully employed as a cathode material in rechargeable lithium-ion batteries (LIBs). researchgate.net When used as a positive electrode, it demonstrates a two-electron redox behavior, enabling the reversible insertion of two lithium ions. researchgate.netoup.com

| Parameter | Reported Value | Reference |

|---|---|---|

| Initial Discharge Capacity | ~110 mAh g⁻¹ | researchgate.netoup.com |

| Average Voltage | ~2.2 - 2.4 V vs. Li⁺/Li | researchgate.netmdpi.com |

| Redox Mechanism | Two-electron, two-lithium ion insertion | researchgate.netoup.commdpi.com |

| Cycle Stability | Good, but can be dependent on electrolyte system | researchgate.netmdpi.com |

Rechargeable Sodium-Ion Batteries

Given the abundance and low cost of sodium, there is significant interest in developing sodium-ion batteries (SIBs) as an alternative to LIBs. sandia.govyoutube.com The indigodisulfonate structure has proven to be a highly effective positive electrode material for SIBs. researchgate.netnih.govscienceopen.com Research has demonstrated that indigo carmine can function as a positive electrode material in a sodium-based electrolyte, delivering a discharge capacity of about 100 mAh g⁻¹ with good cycling stability. researchgate.netnih.gov

The mechanism involves the storage of two sodium ions per molecule of the active material, confirming a two-electron redox reaction. nih.govscienceopen.com The average voltage for this process is approximately 1.8 V versus Na⁺/Na. researchgate.netnih.gov The stable capacity of the 5,5′-indigodisulfonic acid sodium salt in both lithium and sodium systems highlights its potential for multi-metal ion compatibility as a cathode material. nih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Discharge Capacity | ~100 mAh g⁻¹ | researchgate.netnih.gov |

| Average Voltage | ~1.8 V vs. Na⁺/Na | researchgate.netnih.gov |

| Redox Mechanism | Two-electron, two-sodium ion insertion | nih.govscienceopen.com |

| Cycle Stability | Good | researchgate.netnih.gov |

Aqueous Potassium-Ion Batteries

The application of indigodisulfonate extends to potassium-ion battery (KIB) chemistry, particularly in aqueous systems which offer enhanced safety and lower cost. researchgate.net In one notable study, indigo was used as an electron carrier and potassium-ion association material within an aqueous potassium-ion slurry battery. researchgate.net When paired with an aqueous potassium ferrocyanide catholyte, the resulting battery demonstrated a high volumetric capacity of 18.4 Ah/L and maintained an impressive capacity retention of 82.8% after 1000 cycles. researchgate.net This finding underscores the potential of the indigo core structure for use in long-duration, stable aqueous ion battery systems. researchgate.net

Dye-Sensitized Solar Cell (DSSC) Applications

Dye-sensitized solar cells (DSSCs) are a type of low-cost, thin-film solar cell that utilizes a photosensitive dye to absorb sunlight and generate electrons. wikipedia.orgyoutube.com While a wide variety of organic and metal-organic dyes have been explored for this purpose, based on available scientific literature, there is currently no significant research demonstrating the specific application of indigodisulfonate dipotassium salt as a primary photosensitizer in conventional DSSCs.

Hybrid Materials and Nanocomposite Design

The indigodisulfonate molecule can be incorporated into larger structures to create functional hybrid materials and nanocomposites with tunable properties. These materials leverage the dye's unique characteristics for applications beyond energy storage.

One area of research involves the design of hybrid nanocomposites where the dye molecules are intercalated within the galleries of layered materials. nih.gov For example, indigo carmine has been incorporated into Zn-Al layered double hydroxides (LDHs) via a direct synthesis method. nih.gov In these structures, the dye molecules were found to assemble into a specific J-type stacking arrangement within the LDH interlayer. nih.gov This incorporation into the LDH host was shown to decrease the aggregation of the dye molecules. Furthermore, by co-intercalating other anions like 1-hexanesulfonate, it was possible to induce the formation of isolated indigo carmine units within the galleries. nih.gov This level of supramolecular control over the dye's aggregation and photobehavior represents a significant step toward designing hybrid materials with precisely tunable optical and electronic properties. nih.gov

Electrochemical Behavior and Analytical Applications of Indigodisulfonate

Voltammetric Studies and Electrochemical Oxidation/Reduction Potentials

The electrochemical characteristics of indigodisulfonate are defined by distinct redox processes that are readily examined through voltammetric methods. capes.gov.brresearchgate.net Cyclic voltammetry, a principal electrochemical technique, demonstrates the reversible two-electron, two-proton oxidation-reduction of the indigo (B80030) carmine (B74029) molecule. nih.gov This transformation occurs between the blue oxidized state and the colorless or yellow-green leuco-indigo form. utupub.fi

A critical parameter in the electrochemical profile of indigodisulfonate is its formal potential (E°'), which exhibits pH dependency due to the involvement of protons in the redox reaction. mdpi.com In a 0.1 M HClO₄ solution, a reversible signal is observed at a formal potential of approximately -0.15 V versus a silver reference electrode. capes.gov.brresearchgate.net The electrochemical reaction can be summarized as the oxidized indigo form undergoing reduction to the leuco-indigo form. utupub.fi

Table 1: Electrochemical Parameters of Indigodisulfonate

| Parameter | Value | Conditions |

| Formal Potential (E°') | ~ -0.15 V vs. Ag | 0.1 M HClO₄ solution |

| Number of Electrons (n) | 2 | - |

| Number of Protons (H⁺) | 2 | - |

Electrocatalytic Activity and Sensor Development

The electrocatalytic nature of indigodisulfonate is leveraged in the creation of chemical and biosensors. Its role as an electron transfer mediator between an electrode surface and a target analyte makes it a valuable element in sensor design. mdpi.com

For example, indigodisulfonate can be immobilized on electrode surfaces, such as carbon paste electrodes, to fabricate modified electrodes with superior sensing capabilities. tandfonline.comtandfonline.com These modified electrodes have demonstrated a significant electrocatalytic effect in the oxidation of indigo carmine. tandfonline.com In biosensor development, indigodisulfonate can function as a redox mediator, enabling electron transfer from an enzyme's active site to the electrode. This is especially beneficial for enzymes with slow direct electron transfer rates. The indigodisulfonate facilitates the shuttling of electrons, allowing for sensitive detection of the enzyme's substrate. researchgate.net

The development of these sensors often involves electropolymerization techniques to create a stable and effective sensing layer. tandfonline.comresearchgate.net The performance of these sensors, including their sensitivity and detection limits, can be evaluated using techniques like differential pulse voltammetry. nih.govtandfonline.com For instance, a poly (L-phenylalanine) modified carbon paste sensor has shown a linear detection range for indigo carmine from 0.1 µM to 1 µM with a low detection limit of 0.0187 µM. tandfonline.comtandfonline.com

Redox Indicator Systems in Chemical Analysis

The pronounced color change accompanying the redox transformation of indigodisulfonate establishes it as an exceptional redox indicator in chemical analyses, especially titrations. caymanchem.com Its oxidized form is a deep blue, while its reduced form is yellow. caymanchem.comchemkits.eu This distinct and reversible color transition enables the visual identification of the endpoint in redox titrations. macsenlab.com

Indigodisulfonate is frequently employed as an indicator for quantifying reducing agents, where it is titrated against a standard oxidizing agent. The endpoint is marked by the emergence of the blue color of the oxidized indicator. Conversely, it can be used to determine the concentration of oxidizing agents, with the endpoint being indicated by the disappearance of the blue color. macsenlab.com

The suitability of indigodisulfonate as an indicator is determined by its standard potential, making it appropriate for titrations where the potential shift at the equivalence point aligns with its own redox potential. Its pH-sensitive nature also permits its use across a variety of acidic and neutral solutions. mdpi.com

Electrodialysis for Chemical Separation

Electrodialysis is a membrane-based separation technology that employs an electric potential difference to facilitate the transport of ions across ion-exchange membranes. numberanalytics.comagec.co.jp This technique has been investigated for the separation and concentration of various chemical substances, including indigodisulfonate.

Specifically, electrodialysis can be utilized for the recovery of indigodisulfonate from industrial wastewater or for its purification. nih.gov The anionic character of the indigodisulfonate molecule, conferred by its two sulfonate groups, enables its passage through anion-exchange membranes when subjected to an electric field. agec.co.jp This process allows for its effective separation from non-ionic or cationic contaminants. agec.co.jp

Research has confirmed the viability of using electrodialysis for the desalination and concentration of indigodisulfonate solutions. The effectiveness of this separation is contingent on several factors, including current density, the concentration of the initial solution, and the properties of the ion-exchange membranes employed. google.com This application underscores the potential of electrodialysis as a sustainable and efficient method for managing streams containing indigodisulfonate.

Environmental Chemistry and Degradation Studies of Indigodisulfonate

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. researchgate.net These processes have been extensively studied for the degradation of Indigodisulfonate, demonstrating high efficacy in color removal and mineralization.

Photocatalytic degradation involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers initiate a series of reactions that produce hydroxyl radicals, leading to the degradation of the dye molecule. The degradation of Indigodisulfonate via photocatalysis generally follows pseudo-first-order kinetics. researchgate.netrdd.edu.iq The efficiency of the process is influenced by several factors including catalyst loading, initial dye concentration, pH, and the presence of dopants or co-catalysts. rdd.edu.iqrsisinternational.org For instance, studies have shown that the degradation rate can be significantly enhanced by optimizing the TiO₂ concentration and operating at an acidic pH. rdd.edu.iq The degradation mechanism involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the chromophoric C=C bond and subsequent breakdown into smaller, less colored, and often less toxic intermediates. uu.nl

Table 1: Research Findings on Photocatalytic Degradation of Indigodisulfonate

| Catalyst | Light Source | Initial Dye Conc. | pH | Degradation Efficiency | Reaction Time | Kinetic Model | Reference |

| TiO₂ | UV | 25 mg/L | 4 | ~98% | 40 min | Pseudo-first-order | rdd.edu.iq |

| Nd₂O₃ coated TiO₂ | Sunlight | 5x10⁻⁵ M | - | - | 120 min | - | rsisinternational.org |

| Co₃O₄/TiO₂ (1.4wt%) | Green LED | - | - | Highest rate | 24 h | - | uu.nl |

| TiO₂ coated non-woven fibres | UV | 4-8 mg/dm³ | - | - | - | Pseudo-first-order | researchgate.net |

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of •OH production. researchgate.net Both Fenton and photo-Fenton processes have proven effective in degrading Indigodisulfonate, with the photo-Fenton process generally exhibiting higher mineralization rates. researchgate.netresearchgate.net The degradation efficiency is highly dependent on the concentrations of Fe²⁺ and H₂O₂, as well as the pH of the solution, with acidic conditions being optimal. nih.gov The reaction mechanism involves the oxidative attack of hydroxyl radicals on the dye molecule, leading to its fragmentation and eventual mineralization to CO₂, water, and inorganic ions. researchgate.net

Table 2: Research Findings on Fenton and Photo-Fenton Degradation of Indigodisulfonate

| Process | Catalyst/Reagents | Initial Dye Conc. | pH | Mineralization/Degradation | Reaction Time | Reference |

| Photo-Fenton | Fe²⁺/H₂O₂/UV | 20 mg/L | 5.6 | ~42% mineralization | 30 min | researchgate.net |

| Fenton | Fe²⁺/H₂O₂ | - | - | - | - | researchgate.net |

| Photo-Fenton | Fe²⁺/H₂O₂/UV-C | - | - | Most efficient mineralization | - | researchgate.net |

Besides photocatalysis and Fenton-based processes, other chemical oxidation methods have been investigated for the degradation of Indigodisulfonate. Ozonation, the use of ozone (O₃) as a strong oxidant, has shown high efficiency in color removal. researchgate.netnih.gov The degradation kinetics of Indigodisulfonate by ozonation typically follows a first-order reaction. nih.gov The combination of ozone with other processes, such as sonolysis (O₃/SN), can lead to synergistic effects, enhancing the degradation rate. researchgate.netscirp.org

Another promising method is the use of persulfate (S₂O₈²⁻) activated by heat, UV light, or transition metal ions like Fe²⁺. The activation of persulfate generates sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing species. Studies have demonstrated that the Fe²⁺-activated persulfate system can achieve 100% decolorization of Indigodisulfonate in a short period. researchgate.net

Table 3: Research Findings on Other Chemical Oxidation Methods for Indigodisulfonate Degradation

| Method | Oxidant/Activator | Key Findings | Reference |

| Ozonation | O₃ | 91% removal efficiency after 30 min. | researchgate.net |

| Ozonation | O₃ | First-order kinetics with a rate constant of 1.4 x 10⁻¹ min⁻¹. | nih.gov |

| Ozonation/Sonolysis | O₃/Ultrasound | Enhanced synergistic effects on degradation. | researchgate.netscirp.org |

| Persulfate Oxidation | S₂O₈²⁻/Fe²⁺ | 100% decolorization in 5 minutes under optimal conditions. | researchgate.net |

Electrochemical Degradation Pathways

Electrochemical degradation offers an alternative route for the treatment of Indigodisulfonate-contaminated water. This method involves the oxidation of the dye on the surface of an anode, either directly or through the electrochemically generated reactive oxygen species like hydroxyl radicals. Various electrode materials have been studied, including graphite, nickel-graphite modified electrodes (Ni/GME), and ruthenium-graphite modified electrodes (Ru/GME). scirp.orgiosrjournals.org The degradation efficiency is influenced by parameters such as current density, initial dye concentration, and temperature. scirp.orgijcrt.org

The degradation pathway of Indigodisulfonate during electrochemical oxidation has been investigated, and several intermediate products have been identified. The initial step is often the oxidation of the dye to isatin-5-sulfonic acid. iosrjournals.orgresearchgate.net Further oxidation leads to the opening of the aromatic rings and the formation of smaller organic acids and eventually complete mineralization to CO₂, H₂O, and inorganic salts. scirp.orgiosrjournals.org Identified intermediates include 2-amino-α-oxo-5-sulfo-benzeneacetic acid, 2-amino-5-sulfobenzoic acid, and 2-amino-5-hydroxybenzoic acid. researchgate.net

Table 4: Research Findings on Electrochemical Degradation of Indigodisulfonate

| Electrode Material | Key Findings | Identified Intermediates | Reference |

| Graphite | - | - | ijcrt.org |

| Ni/Graphite Modified Electrode (Ni/GME) | Higher degradation rate compared to graphite. | Isatin, Anthranilic acid | scirp.org |

| Ru/Graphite Modified Electrode (Ru/GME) | Complete degradation confirmed by UV-Vis and COD. | Isatin, Anthranilic acid | iosrjournals.org |

| Low Voltage Pulse Electrolysis | TOC removal influenced by pH, NaCl, voltage/frequency. | Isatin-5-sulfonic acid, 2-amino-α-oxo-5-sulfo-benzeneacetic acid, 2-amino-5-sulfobenzoic acid, 2-amino-5-hydroxybenzoic acid | researchgate.net |

Adsorption and Separation Processes

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity and the availability of a wide range of adsorbent materials. Activated carbon (AC) is one of the most studied adsorbents for Indigodisulfonate removal, exhibiting high adsorption capacity. mdpi.comresearchgate.netresearchgate.net The adsorption process is influenced by factors such as pH, temperature, initial dye concentration, and adsorbent dosage. mdpi.comresearchgate.net The removal of Indigodisulfonate by adsorption onto activated carbon has been found to be an exothermic and spontaneous process. mdpi.com

The adsorption equilibrium data are often analyzed using various isotherm models, such as the Langmuir and Freundlich models, to describe the interaction between the dye and the adsorbent. researchgate.netresearchgate.net Kinetic studies, often fitting the pseudo-second-order model, provide insights into the rate of adsorption. researchgate.net Besides activated carbon, other low-cost adsorbents like polymer-doped sawdust have also been investigated for the removal of Indigodisulfonate. tandfonline.com

Table 5: Research Findings on Adsorption of Indigodisulfonate

| Adsorbent | Isotherm Model | Kinetic Model | Maximum Adsorption Capacity (q_max) | Key Findings | Reference |

| Activated Carbon | Langmuir, Freundlich | Pseudo-second-order | 500.0 mg/g (Chitosan), 1000.0 mg/g (Chitosan/β-Cyclodextrin) | Adsorption is exothermic and spontaneous. | researchgate.net |

| Activated Carbon | Langmuir, Dubinin-Radushkevich | Pseudo-second-order | 79.49 mg/g (25 °C), 298.34 mg/g (40 °C) | Process is spontaneous and endothermic. | researchgate.netresearchgate.net |

| Activated Carbon | New Isotherm Model | - | - | Removal decreased with increasing pH. | mdpi.comnih.gov |

| Polyaniline doped sawdust | Thomas, Yoon–Nelson | - | 80.24 mg/g | Suitable for fixed-bed adsorption column. | tandfonline.com |

Environmental Fate Modeling and Transformation Product Analysis

Understanding the environmental fate of Indigodisulfonate and its transformation products is crucial for a comprehensive environmental risk assessment. researchgate.net While specific environmental fate models for this compound are not extensively documented, the analysis of its degradation products provides valuable insights into its transformation pathways in the environment.

Various analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been employed to identify the intermediate products formed during the degradation of Indigodisulfonate by different processes. nih.govnih.govnih.gov A common initial degradation product identified across multiple studies is isatin-5-sulfonic acid, formed by the cleavage of the central C=C double bond. iosrjournals.orgresearchgate.net Further degradation leads to the formation of smaller aromatic compounds and eventually to complete mineralization. scirp.org For instance, during ozonation, intermediates such as isatin-5-sulfonic acid have been identified, which can undergo further oxidation. researchgate.netnih.gov In biodegradation studies, terminal desulfonation and oxidation to smaller molecules have been observed as key steps in the degradation pathway. nih.govnih.gov The toxicity of these transformation products is also a critical aspect, with some studies indicating that the degradation products may be less toxic than the parent dye. nih.gov

Advanced Analytical Methodologies for Indigodisulfonate Research

Chromatographic Techniques (HPLC, Ion Chromatography, TLC)

Chromatography provides powerful means to separate indigodisulfonate from complex sample matrices, enabling accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC stands out as a primary technique for the analysis of indigodisulfonate due to its high resolution and sensitivity. A frequently used method is paired-ion reversed-phase HPLC. For instance, analysis can be performed on a C18 column where the mobile phase consists of a mixture of methanol (B129727), water, and cetrimide (B107326). rsc.org Detection is typically accomplished using a visible-light spectrophotometer set to 610 nm, which is the maximum absorption wavelength for indigo (B80030) carmine (B74029). rsc.org This method allows for the separation of indigodisulfonate from other synthetic food colors. rsc.org To address the compound's instability under certain conditions like heat and acid, rapid methods have been developed involving solid-phase extraction with a C18 cartridge prior to HPLC analysis to protect the dye from degradation. rsc.org Generally, indigodisulfonate consists of both mono- and di-sulphonated forms, which can be effectively separated and identified using HPLC with a photodiode array (PDA) detector. tandfonline.com

Table 1: Example of HPLC Conditions for Indigodisulfonate Analysis

| Parameter | Condition |

| Column | 5-µm SAS-Hypersil, 12 cm x 4.6 mm i.d. rsc.org |

| Mobile Phase | Methanol - water - cetrimide (78 ml + 22 ml + 0.25 g) rsc.org |

| Flow Rate | 1.2 ml min⁻¹ rsc.org |

| Detection | Visible-light spectrophotometry at 610 nm rsc.org |

| Injection Volume | 10 µl rsc.org |

Ion Chromatography (IC): As an anionic dye, indigodisulfonate is well-suited for analysis by high-performance ion chromatography (HPIC). This technique uses an anion-exchange column to separate various synthetic food colorants. nih.gov A gradient elution using a mixture of hydrochloric acid and acetonitrile (B52724) can effectively separate up to eight different food dyes, including indigo carmine. nih.gov This approach is advantageous for routine analysis in beverages and instant drink powders as it often requires no extensive sample pretreatment. nih.gov Low-pressure ion-exchange chromatography has also been utilized, where the separation of ions is followed by a post-column reaction that involves the catalytic oxidative discoloration of indigo carmine for detection. agriculturejournals.cz

Thin-Layer Chromatography (TLC): TLC offers a simpler, cost-effective method for the qualitative or semi-quantitative analysis of indigodisulfonate. The separation depends on the mobile phase, the stationary phase (e.g., silica (B1680970) gel, cellulose), and the charge of the dye molecules. researchgate.netchromatographyonline.com For separating differently sulfonated indigo dyes, a mobile phase of ethyl acetate-pyridine-H₂O (50:23:20) with a cellulose (B213188) stationary phase has proven effective. researchgate.net In normal-phase TLC, mobile phases are typically less polar than the silica gel stationary phase and often consist of a mix of nonpolar and polar solvents. chromatographyonline.com For reversed-phase TLC, the mobile phase is more polar than the stationary phase, commonly using combinations of methanol or acetonitrile with water. chromatographyonline.comnih.gov

Spectrophotometric Quantification Methods

Spectrophotometry is a fundamental and widely applied method for quantifying indigodisulfonate due to its strong light absorption in the visible spectrum. The methodology is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Indigodisulfonate in aqueous solutions typically exhibits a maximum absorbance (λmax) at approximately 610 nm. rsc.org Quantification involves creating a calibration curve from standard solutions of known concentrations and measuring their absorbance. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating the value from the calibration curve. This method is also used to monitor the discoloration or degradation of indigo carmine in various chemical reactions, such as its oxidative discoloration catalyzed by ions like chloride, bromide, and iodide. agriculturejournals.cz Redox titrations can also employ indigodisulfonate as a redox indicator, where its color change is monitored spectrophotometrically to determine the midpoint potential of other compounds. d-nb.infonih.gov

Voltammetric and Potentiometric Analytical Protocols

Electrochemical methods provide sensitive and selective alternatives for the determination of indigodisulfonate.

Voltammetric and Potentiometric Analytical Protocols: Voltammetric techniques analyze the current response of an electroactive species like indigodisulfonate to a varying potential. Cyclic voltammetry (CV) has been used to study the redox behavior of the dye at modified electrodes. rjlbpcs.com For instance, a poly(adenine) modified carbon nanotube paste electrode demonstrated excellent electrocatalytic activity towards the quasi-reversible redox reaction of indigo carmine in a phosphate (B84403) buffer solution (pH 8.0). rjlbpcs.com Such modified electrodes can achieve low detection limits, for example, 2.7×10⁻⁷ M, and can be used for simultaneous determination of multiple colorants. rjlbpcs.com The peak current observed in techniques like differential pulse voltammetry (DPV) is proportional to the dye's concentration. rjlbpcs.com

Potentiometric sensors, particularly ion-selective electrodes (ISEs), can be designed for indigodisulfonate detection. scispace.combohrium.com These sensors measure the potential difference that arises from the selective binding of indigodisulfonate anions to an ionophore within a membrane, often a PVC matrix. peacta.org The potential change is logarithmically related to the analyte's concentration, allowing for direct measurement. bohrium.com

Table 2: Comparison of Voltammetric Performance for Indigodisulfonate Detection

| Electrode | Technique | Linear Range (μM) | Detection Limit (μM) |

| Poly(adenine) Modified Carbon Nanotube Paste Electrode rjlbpcs.com | DPV | Not specified | 0.27 |

| SeO₂ Nanoparticle-Modified Glassy Carbon Electrode researchgate.net | Voltammetry | 0.025–10 | 0.0043 |

| Y₂O₃ Nanoparticles Infused Graphite Electrode researchgate.net | Voltammetry | 0.4–110 | 0.37 |

Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, providing robust analytical solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an exceptionally powerful tool for the unequivocal identification and trace-level quantification of indigodisulfonate. The technique combines an LC system for separation with a mass spectrometer for detection. An electrospray ionization (ESI) interface is commonly used to generate ions from the eluting analyte before they enter the mass analyzer. echemi.com An LC-ESI/QIT/TOFMS (Liquid Chromatography-Electrospray Ionization/Quadrupole Ion Trap/Time-of-Flight Mass Spectrometry) system can be used for both quantitative analysis (with a PDA detector) and qualitative analysis (with the mass spectrometer). lcms.cz This allows for the rapid analysis of multiple artificial colorants, with a complete analysis of twelve compounds achievable in under 3.5 minutes using ultra-fast liquid chromatography (UFLC) systems. lcms.cz The high accuracy and sensitivity of LC-MS make it invaluable for confirming the presence of indigodisulfonate in complex matrices. echemi.com

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize indigodisulfonate dipotassium salt in analytical workflows?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., UV-Vis, IR, NMR) and chromatographic methods (HPLC or LC-MS) to confirm the compound’s structure and purity. Cross-reference synonyms (e.g., "Indigodisulfonic Acid Dipotassium Salt") in chemical databases like SciFinder to ensure consistency in nomenclature and indexing . For qualitative analysis, employ standardized test solutions (e.g., sodium sulfide TS) to verify sulfonate groups, as outlined in pharmacopeial guidelines .

Q. What are the best practices for preparing stable aqueous solutions of this compound?

- Methodological Answer : Dissolve the compound in deionized water at concentrations ≤100 mM, using inert containers to avoid photodegradation. Buffer solutions (e.g., phosphate buffers) can enhance stability, but avoid strongly acidic conditions that may hydrolyze the sulfonate groups. Monitor pH (ideally 6–8) and store solutions in light-resistant containers at 4°C .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental toxicity of this compound in aquatic ecosystems?

- Methodological Answer : Adapt protocols from studies on structurally related salts (e.g., dipotassium endothall). Conduct acute toxicity tests on model organisms (e.g., Daphnia magna or mussels) using concentration ranges spanning 0.1–100 ppm. Measure median lethal concentrations (LC50) and compare against environmental exposure thresholds. Ensure controls account for pH and ionic strength variations, as these can confound toxicity results .

Q. What strategies can resolve contradictions in spectral data when analyzing degradation products of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) to distinguish between degradation byproducts (e.g., sulfonic acid derivatives) and matrix interference. Use isotopic labeling (e.g., deuterated analogs) as internal standards to improve quantification accuracy. Cross-validate findings with computational modeling (e.g., DFT calculations) to predict fragmentation patterns .

Q. How can researchers optimize protocols for quantifying this compound in complex biological matrices?

- Methodological Answer : Implement solid-phase extraction (SPE) with anion-exchange cartridges to isolate the compound from proteins or lipids. Validate the method using spike-and-recovery experiments with ≥95% accuracy. For electrochemical detection, consider boron-doped diamond electrodes to enhance sensitivity in redox-active sulfonate groups .

Methodological Challenges

Q. What are the key pitfalls in synthesizing this compound with high yield and purity?

- Methodological Answer : Monitor reaction stoichiometry to avoid excess sulfonating agents, which can form side products. Purify via recrystallization in ethanol-water mixtures, and characterize intermediates using TLC or inline IR spectroscopy. Ensure anhydrous conditions during salt formation to prevent hydration variability .

Q. How can researchers address variability in batch-to-batch analytical results for this compound?

- Methodological Answer : Standardize calibration curves using certified reference materials (CRMs) and include blank samples in each assay. Perform inter-laboratory comparisons to identify systematic errors. For colorimetric assays, account for ambient light exposure and temperature fluctuations during measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products